5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound 5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that features a combination of several functional groups, including a piperidine ring, a trimethoxyphenyl group, and a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions.
Introduction of the Trimethoxyphenyl Group: This step involves the alkylation of the thiazolo[3,2-b][1,2,4]triazole intermediate with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Piperidine Ring: The final step includes the nucleophilic substitution reaction where the piperidine ring is introduced using 4-methylpiperidine and a suitable leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups if present in derivatives, converting them to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines from nitro derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine Derivatives: These compounds share the piperidine ring and have similar pharmacological properties.
Trimethoxyphenyl Derivatives: Compounds with the trimethoxyphenyl group are known for their biological activity, particularly in anti-cancer research.
Thiazolo[3,2-b][1,2,4]triazole Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
The uniqueness of 5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
5-[(4-methylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-12-5-7-23(8-6-12)16(18-19(25)24-20(29-18)21-11-22-24)13-9-14(26-2)17(28-4)15(10-13)27-3/h9-12,16,25H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAKGTZHKRVOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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